Tocamphyl
Overview
Description
Tocamphyl is a synthetic choleretic compound derived from a root extract of Curcuma longa, L. It is known for its ability to stimulate pancreatic exocrine secretion and bile flow . The molecular formula of this compound is C23H37NO6, and it has a molecular weight of 423.55 . This compound is a carboxylic ester and has been studied for its various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tocamphyl can be synthesized through a series of chemical reactions involving the esterification of specific precursor molecules. The synthetic route typically involves the reaction of benzyl alcohol with carboxylic acids under acidic conditions to form the ester bond . The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. The production involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions: Tocamphyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Tocamphyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its effects on pancreatic exocrine secretion and bile flow in animal models.
Industry: Utilized in the formulation of pharmaceuticals and as an additive in certain industrial processes.
Mechanism of Action
Tocamphyl exerts its effects by stimulating the secretion of pancreatic enzymes and bile. The mechanism involves the activation of specific receptors in the gastrointestinal tract, leading to the release of gastrointestinal hormones such as secretin . This hormone, in turn, stimulates the pancreas to secrete digestive enzymes and the liver to produce bile. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interacts with receptors on the surface of pancreatic and liver cells .
Comparison with Similar Compounds
Benzyl Alcohol: A functional parent of Tocamphyl, used in various chemical reactions.
Curcumin: Another compound derived from Curcuma longa, known for its anti-inflammatory and antioxidant properties.
Cholic Acid: A bile acid that shares similar choleretic properties with this compound.
Comparison:
Properties
CAS No. |
5634-42-4 |
---|---|
Molecular Formula |
C23H37NO6 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C19H26O4.C4H11NO2/c1-12-6-8-14(9-7-12)13(2)23-17(22)19(5)11-10-15(16(20)21)18(19,3)4;6-3-1-5-2-4-7/h6-9,13,15H,10-11H2,1-5H3,(H,20,21);5-7H,1-4H2 |
InChI Key |
WSEQDEFUEFCRLT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C)OC(=O)C2(CCC(C2(C)C)C(=O)O)C.C(CO)NCCO |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)OC(=O)C2(CCC(C2(C)C)C(=O)O)C.C(CO)NCCO |
Appearance |
Solid powder |
5634-42-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tocamphyl; Biliphorin; Gallogen; Tocanfil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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